3-(Thiophen-3-yl)butanoic acid
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Overview
Description
3-(Thiophen-3-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound this compound is characterized by a butanoic acid group attached to the third position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde .
Scientific Research Applications
3-(Thiophen-3-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)butanoic acid depends on its specific application.
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10) |
InChI Key |
OBTNLSDHZLTLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CSC=C1 |
Origin of Product |
United States |
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